molecular formula C6H5BrFNZn B14874702 (6-Fluoro-5-methylpyridin-3-yl)Zinc bromide

(6-Fluoro-5-methylpyridin-3-yl)Zinc bromide

Cat. No.: B14874702
M. Wt: 255.4 g/mol
InChI Key: IPNBYXLYBVJEMZ-UHFFFAOYSA-M
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Description

(6-Fluoro-5-methylpyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a valuable reagent in the field of organometallic chemistry due to its ability to facilitate the formation of carbon-carbon bonds. The presence of the fluorine atom and the pyridine ring in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-5-methylpyridin-3-yl)zinc bromide typically involves the reaction of 6-fluoro-5-methylpyridine with a zinc reagent. One common method is the reaction of 6-fluoro-5-methylpyridine with zinc bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a 0.25 M solution of this compound in THF.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient purification techniques. The process involves the same basic reaction but with optimized conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-5-methylpyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

    Addition Reactions: The compound can also undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

(6-Fluoro-5-methylpyridin-3-yl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules, particularly in the pharmaceutical industry for drug development.

    Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and interactions.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which (6-Fluoro-5-methylpyridin-3-yl)zinc bromide exerts its effects involves the formation of organozinc intermediates that can react with various electrophiles. The zinc atom in the compound acts as a Lewis acid, facilitating the nucleophilic attack on the electrophile. This process is crucial in cross-coupling reactions where the formation of carbon-carbon bonds is desired.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-5-methylpyridin-3-yl)zinc bromide
  • (6-Bromo-5-methylpyridin-3-yl)zinc bromide
  • (6-Iodo-5-methylpyridin-3-yl)zinc bromide

Uniqueness

The presence of the fluorine atom in (6-Fluoro-5-methylpyridin-3-yl)zinc bromide imparts unique properties compared to its halogenated analogs. Fluorine atoms can enhance the stability and reactivity of the compound, making it more suitable for specific synthetic applications. Additionally, fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug development.

Properties

Molecular Formula

C6H5BrFNZn

Molecular Weight

255.4 g/mol

IUPAC Name

bromozinc(1+);6-fluoro-5-methyl-3H-pyridin-3-ide

InChI

InChI=1S/C6H5FN.BrH.Zn/c1-5-3-2-4-8-6(5)7;;/h3-4H,1H3;1H;/q-1;;+2/p-1

InChI Key

IPNBYXLYBVJEMZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(N=C[C-]=C1)F.[Zn+]Br

Origin of Product

United States

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